3-(Morpholin-4-yl)-2-oxo-1,2lambda~5~,4-triazine
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Overview
Description
3-(Morpholin-4-yl)-2-oxo-1,2lambda~5~,4-triazine is a heterocyclic compound that contains a morpholine ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-2-oxo-1,2lambda~5~,4-triazine typically involves the reaction of morpholine with triazine derivatives under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a base, such as sodium hydroxide, to form the desired triazine ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)-2-oxo-1,2lambda~5~,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction may produce triazine derivatives with reduced functional groups .
Scientific Research Applications
3-(Morpholin-4-yl)-2-oxo-1,2lambda~5~,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-2-oxo-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- **3
Properties
CAS No. |
61178-05-0 |
---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-(2-oxido-1,2,4-triazin-2-ium-3-yl)morpholine |
InChI |
InChI=1S/C7H10N4O2/c12-11-7(8-1-2-9-11)10-3-5-13-6-4-10/h1-2H,3-6H2 |
InChI Key |
NDWHJJKEJREVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CN=[N+]2[O-] |
Origin of Product |
United States |
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